molecular formula C21H15ClNNa2O4PS B3034590 Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate CAS No. 193884-53-6

Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate

Cat. No.: B3034590
CAS No.: 193884-53-6
M. Wt: 489.8 g/mol
InChI Key: NDPRDNBCONYNMF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate, also known as Lumigen APS 5 or APS-5, is a proprietary acridan based chemiluminescent substrate . It is used for ELISA detection of alkaline phosphatase (AP) conjugated molecules . The unique acridan chemistry of APS-5 provides temperature insensitive light output and more rapid peak intensity as compared to the dioxetane based AP substrates .


Molecular Structure Analysis

The molecular formula of this compound is C21H15ClNNa2O4PS . Its molecular weight is 489.82 .


Physical and Chemical Properties Analysis

The this compound has excellent sensitivity, with detection limits in the low picogram to femtogram range . It has a rapid peak intensity, reducing assay time and increasing throughput . The light-output peak intensity of Lumigen APS-5 reaches sustained maximum within seconds of substrate addition . Light emission is maximal at 450 nm . The analytical results are insensitive to temperatures from 22° C - 35° C, reducing the need for precise temperature control .

Scientific Research Applications

Photocatalytic Applications

10-Methylacridine Derivatives in Photocatalysis 10-methylacridine derivatives, closely related to the queried compound, have been found to act as efficient and stable photocatalysts in the reductive dechlorination of halogenated compounds. These derivatives can facilitate the reduction of compounds like p-chlorobiphenyl using sodium borohydride, leading to the cleavage of C-X bonds through photoinduced electron transfer mechanisms (Ishikawa & Fukuzumi, 1990).

Chemical Synthesis

Synthesis of Heterocyclic Donor-Acceptor Substituted Alkenes Research into the synthesis of heterocyclic 1,1-donor–acceptor-substituted alkenes, using components similar to the queried compound, has led to insights into their photophysical properties. This includes the observation of protonation-induced bathochromic and hyperchromic fluorescence shifts, and the potential for unusual reactivity patterns in singlet oxygen processes (Lippold, Neudörfl, & Griesbeck, 2021).

Electrochemical Applications

Electro-oxidation on Composite Electrodes Studies have shown the utility of chlorinated phenols, structurally related to the queried compound, in the electrochemical behavior on composite electrodes. These compounds demonstrate distinct voltammetric responses, suggesting potential applications in the analysis of mixtures of chlorinated phenols (Pigani et al., 2007).

Mechanism of Action

Lumigen APS-5, also known as Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate or disodium;[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] phosphate, is a proprietary acridan-based chemiluminescent substrate . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of Lumigen APS-5 is Alkaline Phosphatase (AP) . AP is an enzyme that is commonly conjugated to antibodies in ELISA (Enzyme-Linked Immunosorbent Assay) detection .

Mode of Action

Lumigen APS-5 operates through a unique technology for the chemiluminescent detection of alkaline phosphatase conjugates . The reaction of the acridan substrate with an AP label rapidly produces sustained high-intensity chemiluminescence .

Biochemical Pathways

The biochemical pathway involved in the action of Lumigen APS-5 is the chemiluminescent detection of alkaline phosphatase conjugates . The reaction of the acridan substrate with an AP label leads to the production of light, which is then detected .

Pharmacokinetics

It is known that lumigen aps-5 is used in solution assays of phosphatase activity and for phosphatase-linked immunoassays .

Result of Action

The result of Lumigen APS-5’s action is the production of sustained high-intensity chemiluminescence . This light production is temperature insensitive and reaches a sustained maximum within seconds of substrate addition . The light emission is maximal at 450 nm .

Action Environment

Lumigen APS-5’s action is temperature insensitive, with analytical results being insensitive to temperatures from 22°C - 35°C . This reduces the need for precise temperature control . It is recommended to store the product at 2-8°C and protect it from light contamination .

Future Directions

The Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate has potential applications in various fields such as alkaline phosphatase luminescence detection, ELISA chemiluminescence detection, WB chemiluminescence detection, and other enzyme-linked chemiluminescence reaction detection . It can be used in the production of (magnetic microsphere) chemiluminescence antibody detection kits .

Biochemical Analysis

Biochemical Properties

Lumigen APS-5 plays a crucial role in biochemical reactions as a chemiluminescent substrate. It interacts with alkaline phosphatase (AP) enzymes, which catalyze the hydrolysis of phosphate groups from various substrates. The reaction between Lumigen APS-5 and AP generates a high-intensity luminescent signal, which is used for the sensitive detection of AP-conjugated molecules . This interaction is characterized by rapid peak intensity and sustained luminescence, making it ideal for high-throughput assays .

Cellular Effects

Lumigen APS-5 influences various cellular processes by serving as a detection reagent in assays that measure enzyme activity, protein interactions, and other cellular functions. The chemiluminescent signal generated by Lumigen APS-5 can be used to monitor cell signaling pathways, gene expression, and cellular metabolism. For example, in ELISA assays, Lumigen APS-5 can be used to detect the presence of specific proteins or antibodies, providing insights into cellular responses and functions .

Molecular Mechanism

The molecular mechanism of Lumigen APS-5 involves its interaction with alkaline phosphatase (AP). When Lumigen APS-5 is mixed with AP, the enzyme catalyzes the hydrolysis of the phosphate group, leading to the decomposition of the substrate and the release of photons. This chemiluminescent reaction produces a high-intensity light signal that is proportional to the concentration of AP in the sample . This mechanism allows for the quantitative detection of AP activity in various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, Lumigen APS-5 exhibits stable and sustained luminescence over time. The product’s stability is maintained when stored at 2-8°C and protected from light . The chemiluminescent signal generated by Lumigen APS-5 remains consistent, allowing for accurate and reproducible results in long-term studies. Additionally, the product’s temperature insensitivity ensures reliable performance across a range of temperatures (22°C to 35°C) .

Metabolic Pathways

Lumigen APS-5 is involved in metabolic pathways related to the activity of alkaline phosphatase (AP). The substrate undergoes enzymatic hydrolysis by AP, resulting in the release of photons and the generation of a chemiluminescent signal . This reaction is essential for the detection and quantification of AP activity in biochemical assays. The interaction with AP and the subsequent chemiluminescent reaction are key components of the metabolic pathway involving Lumigen APS-5 .

Transport and Distribution

The transport and distribution of Lumigen APS-5 within cells and tissues are influenced by its interaction with alkaline phosphatase (AP) and other binding proteins. The substrate is likely to be localized in areas where AP activity is present, allowing for targeted detection and measurement of enzyme activity . The distribution of Lumigen APS-5 within cells and tissues is crucial for its effectiveness as a chemiluminescent substrate in biochemical assays .

Properties

IUPAC Name

disodium;[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClNO4PS.2Na/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15;;/h2-13H,1H3,(H2,24,25,26);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPRDNBCONYNMF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(OP(=O)([O-])[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C41.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClNNa2O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate
Reactant of Route 2
Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate
Reactant of Route 3
Reactant of Route 3
Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate
Reactant of Route 4
Reactant of Route 4
Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate
Reactant of Route 5
Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate
Reactant of Route 6
Reactant of Route 6
Sodium ((4-chlorophenyl)thio)(10-methylacridin-9(10H)-ylidene)methyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.